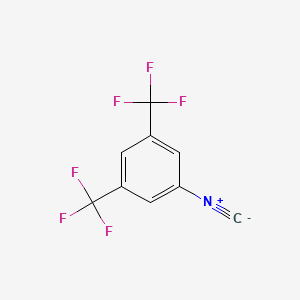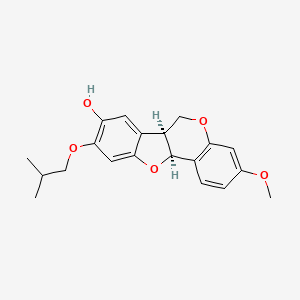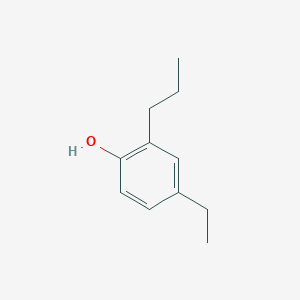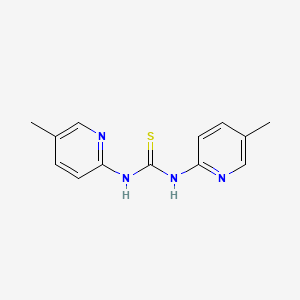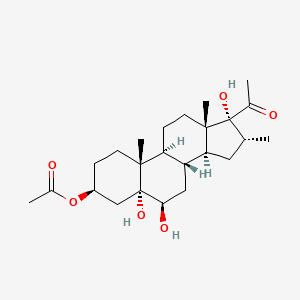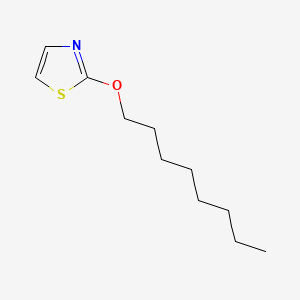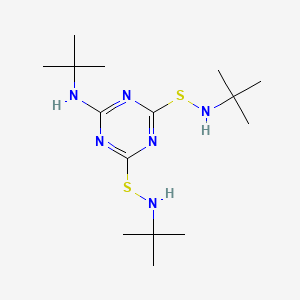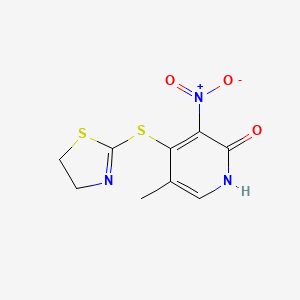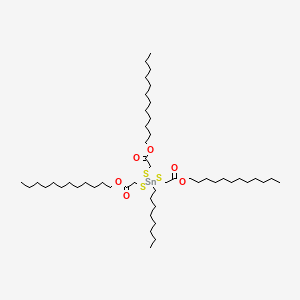
Tridodecyl 2,2',2''-((octylstannylidyne)tris(thio))triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate is a chemical compound known for its unique structure and properties It is composed of a central tin atom bonded to three thioacetate groups, each further connected to a dodecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate typically involves the reaction of octylstannylidyne with thioacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Octylstannylidyne+3Thioacetic Acid→Tridodecyl 2,2’,2”-((octylstannylidyne)tris(thio))triacetate
Industrial Production Methods
In an industrial setting, the production of tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetate groups to thiols.
Substitution: The thioacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its excellent binding properties.
作用機序
The mechanism by which tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate exerts its effects involves its interaction with molecular targets through its thioacetate groups. These groups can form strong bonds with metal ions and other electrophilic species, facilitating various catalytic processes. The central tin atom plays a crucial role in stabilizing the compound and enhancing its reactivity.
類似化合物との比較
Similar Compounds
- Tridodecyl 2,2’,2’'-((methylstannylidyne)tris(thio))triacetate
- Tridodecyl 2,2’,2’'-((ethylstannylidyne)tris(thio))triacetate
- Tridodecyl 2,2’,2’'-((propylstannylidyne)tris(thio))triacetate
Uniqueness
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate is unique due to its longer dodecyl chains, which provide enhanced hydrophobicity and stability compared to similar compounds with shorter alkyl chains. This makes it particularly useful in applications requiring robust and durable materials.
特性
CAS番号 |
84332-95-6 |
|---|---|
分子式 |
C50H98O6S3Sn |
分子量 |
1010.2 g/mol |
IUPAC名 |
dodecyl 2-[bis[(2-dodecoxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate |
InChI |
InChI=1S/3C14H28O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;1-3-5-7-8-6-4-2;/h3*17H,2-13H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |
InChIキー |
BQNOOSPILDHFSI-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(SCC(=O)OCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


